5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
5,6-dimethyl-1-[3-(3-methylphenoxy)propyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-6-4-7-17(10-14)22-9-5-8-21-13-20-18-11-15(2)16(3)12-19(18)21/h4,6-7,10-13H,5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUQGJXKXNZPBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C=NC3=C2C=C(C(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by further functionalization. One common method includes the reaction of 5,6-dimethyl-1H-benzimidazole with 3-(m-tolyloxy)propyl bromide under basic conditions to introduce the propyl group.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions may target the benzimidazole ring or the substituents, potentially leading to hydrogenated derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are commonly employed.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Hydrogenated benzimidazole derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
5,6-Dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring structure. This compound exhibits unique properties due to the presence of methyl and tolyloxy substituents, which enhance its biological activity.
Pharmacological Applications
Anticancer Activity
Recent studies have highlighted the potential of benzimidazole derivatives, including this compound, as anticancer agents. In vitro cytotoxicity assays have shown that compounds in this class can inhibit cancer cell proliferation effectively. For instance:
- Study Findings : In a comparative study, compounds similar to this compound demonstrated IC50 values ranging from 7.82 to 10.21 μM against various cancer cell lines such as HCT-116 (colon cancer), HepG2 (hepatocellular carcinoma), and MCF-7 (breast cancer) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HCT-116 | 9.50 |
| This compound | HepG2 | 8.75 |
| This compound | MCF-7 | 10.00 |
Mechanism of Action
The mechanism by which benzimidazole derivatives exert their anticancer effects often involves the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. This multi-target approach makes them promising candidates for further development.
Antimicrobial Properties
Benzimidazoles have also been studied for their antimicrobial properties. The structural features of this compound suggest potential efficacy against various pathogens.
- Case Study : A derivative of benzimidazole was evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones, suggesting that modifications in the benzimidazole structure can enhance antimicrobial potency .
Other Biological Activities
Anti-inflammatory Effects
Research indicates that benzimidazole derivatives possess anti-inflammatory properties. The incorporation of specific functional groups can modulate their anti-inflammatory activity.
- Research Insights : In vitro studies have shown that certain derivatives can reduce inflammatory markers in lipopolysaccharide-stimulated macrophages, indicating potential use in treating inflammatory diseases .
Antitubercular Activity
Recent investigations into the antitubercular activity of imidazole derivatives have shown promise for compounds like this compound.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Compounds Compared :
Structural and Functional Comparisons
Physicochemical Properties :
- Lipophilicity: The farnesyl-substituted analog (compound 2) is a pale yellow oil due to its long terpenoid chain, whereas pyrrolylpropyl (1j) and 3-methylbenzyl (5b) derivatives are solids, indicating shorter substituents enhance crystallinity .
Biological Activity
5,6-Dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
The molecular structure features a benzimidazole core substituted with a propyl group linked to a m-tolyloxy moiety. This unique structure may contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound.
- Mechanism of Action : The proposed mechanisms include interference with bacterial cell wall synthesis and disruption of biofilm formation. Molecular docking studies suggest that these compounds may target essential bacterial proteins such as FtsZ and pyruvate kinases, leading to bactericidal effects against Gram-positive bacteria like Staphylococcus aureus and fungal pathogens such as Candida albicans .
- Efficacy : In vitro tests have shown that certain derivatives exhibit significant antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from <1 µg/mL to 7.8 µg/mL against various strains of bacteria and fungi . For example, compounds similar to this compound demonstrated effectiveness against MRSA strains.
Anticancer Activity
The potential anticancer properties of benzimidazole derivatives have also been explored.
- Cell Line Studies : Research indicates that some benzimidazole derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The observed cytotoxicity was significantly enhanced when these compounds were used in combination with conventional chemotherapeutics like doxorubicin .
- Mechanisms : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest in cancer cells. These compounds may activate intrinsic pathways leading to programmed cell death .
Study 1: Antimicrobial Efficacy
A study conducted on a series of benzimidazole derivatives, including the target compound, evaluated their antimicrobial activity against various pathogens. The results indicated that the compound exhibited a notable reduction in biofilm formation in Staphylococcus aureus, suggesting its potential as an antibiofilm agent .
Study 2: Anticancer Activity
In another investigation, this compound was tested against several cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation compared to control groups .
Data Tables
Q & A
Q. What are the standard synthetic routes for 5,6-dimethyl-1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazole, and how are reaction conditions optimized?
The compound is typically synthesized via alkylation of the benzimidazole core. A common method involves reacting 5,6-dimethyl-1H-benzo[d]imidazole with a propyl-linked electrophile (e.g., farnesyl bromide or propargyl derivatives) in polar aprotic solvents like DMF or MeCN. For example, NaH in DMF facilitates deprotonation of the benzimidazole nitrogen, enabling nucleophilic substitution with m-tolyloxypropyl halides . Optimization includes controlling stoichiometry (1:1 molar ratio of benzimidazole to alkylating agent) and reaction time (16–24 hours) to maximize yield. Copper catalysts (e.g., Cu(OAc)₂) may enhance regioselectivity in click chemistry-based modifications .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and verify the m-tolyloxypropyl chain attachment. For instance, aromatic protons in the benzimidazole core appear as singlets (δ 7.2–7.8 ppm), while methyl groups on the core and m-tolyl moiety resonate at δ 2.3–2.6 ppm .
- HRMS : To validate molecular weight and fragmentation patterns, ensuring no side products (e.g., over-alkylation) are present .
- IR Spectroscopy : To detect functional groups like C-N stretches (~1350 cm⁻¹) and aryl ether linkages (~1250 cm⁻¹) .
Q. How is the blood-brain barrier (BBB) permeability of this compound predicted in early-stage drug discovery?
Computational tools (e.g., QikProp, SwissADME) calculate log(BBB) values based on lipophilicity (cLogP), polar surface area, and hydrogen-bonding capacity. A log(BBB) > −1 suggests potential CNS penetration, as seen in structurally similar benzimidazoles with cLogP ~3.5 and moderate polarity .
Advanced Research Questions
Q. How can conflicting NMR data arising from dynamic processes or heteroatom-rich structures be resolved?
In cases where ¹³C NMR is impractical due to slow relaxation (e.g., in highly substituted or flexible derivatives), alternative strategies include:
- DEPT-135/HSQC experiments : To assign quaternary carbons and differentiate CH₂/CH₃ groups.
- Variable-temperature NMR : To identify conformational averaging in the m-tolyloxypropyl chain.
- Complementary techniques : X-ray crystallography (if crystals are obtainable) or computational NMR chemical shift prediction via DFT (B3LYP/6-31G*) .
Q. What methodologies are employed to analyze structure-activity relationships (SAR) for antimicrobial or enzyme inhibitory activity?
- Biological assays : MIC (minimum inhibitory concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to evaluate antimicrobial potential .
- Enzyme inhibition studies : Fluorescence-based assays (e.g., glutaminyl cyclase inhibition for Alzheimer’s targets) with IC₅₀ determination .
- SAR modeling : Comparative analysis of substituent effects (e.g., methyl vs. methoxy groups on the benzimidazole core) using multivariate regression or machine learning .
Q. How can computational chemistry address discrepancies between predicted and experimental biological activity data?
- Docking studies : To visualize binding modes in target proteins (e.g., PARP or glutaminyl cyclase) and identify steric/electronic mismatches .
- MD simulations : To assess ligand-protein stability over time, highlighting dynamic interactions missed in static docking .
- Free-energy perturbation (FEP) : To quantify the impact of specific substituents (e.g., m-tolyl vs. phenyl groups) on binding affinity .
Q. What strategies mitigate low yields in multi-step syntheses involving copper-catalyzed click reactions?
- Catalyst optimization : Use of stabilizing ligands (e.g., TBTA) to prevent Cu(OAc)₂ deactivation.
- Solvent selection : DMSO/H₂O mixtures enhance solubility of polar intermediates, improving reaction homogeneity .
- Workup protocols : EDTA washes to remove residual copper, reducing metal-induced decomposition during purification .
Data Contradiction and Validation
Q. How should researchers resolve inconsistencies in reported antimicrobial activity across similar benzimidazole derivatives?
- Standardized protocols : Ensure consistent inoculum size, growth media, and incubation conditions (e.g., 37°C for 24 hours) .
- Control compounds : Include reference drugs (e.g., ciprofloxacin for bacteria) to calibrate assay sensitivity.
- Meta-analysis : Compare logP, topological polar surface area (TPSA), and substituent electronegativity to identify outliers .
Q. What analytical approaches validate the purity of intermediates in complex synthetic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
